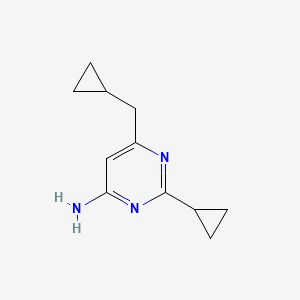![molecular formula C12H13N3S B1484171 2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine CAS No. 2098039-24-6](/img/structure/B1484171.png)
2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine” is a compound with the molecular formula C12H13N3S and a molecular weight of 231.32 g/mol. It is used for pharmaceutical testing and is a high-quality reference standard .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine” includes a cyclopropyl group, a thiophen-3-yl group, and a pyrimidin-4-amine group. The thiophen-3-yl group is a five-membered heterocyclic moiety that contains one sulfur atom .Scientific Research Applications
Antimicrobial Activity
Compounds related to "2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine" have been synthesized and evaluated for their antimicrobial properties. For instance, Patel and Patel (2017) synthesized derivatives that exhibited significant antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Anti-inflammatory and Analgesic Effects
Sondhi et al. (2009) explored the anti-inflammatory and analgesic activities of pyrimidine derivatives, identifying compounds with promising activity levels, which could pave the way for the development of new therapeutic agents (S. Sondhi et al., 2009).
Anti-tumor Activity
Fathalla et al. (2012) reported on pyrimidine-benzenesulfonamide derivatives as potential cyclin-dependent kinase 2 inhibitors, based on molecular docking simulations and synthesis. This study contributes to the development of anti-cancer therapies (O. Fathalla et al., 2012).
Pesticidal Activities
Research by Choi et al. (2015) into the pesticidal activities of thiazole derivatives related to "2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine" demonstrated strong mosquito larvicidal and fungicidal properties, suggesting their use in pest control (W. Choi et al., 2015).
Heterocyclic Synthesis and Chemical Properties
Studies on the synthesis, characterization, and chemical reactions of compounds structurally related to "2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine" have expanded the understanding of heterocyclic chemistry. For example, the synthesis and aminolysis reactions of specific pyrimidin-4(3H)-one derivatives were investigated to understand their reactivity and potential applications in designing new molecules with desirable properties (I. Novakov et al., 2017).
properties
IUPAC Name |
2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-11-6-10(5-8-3-4-16-7-8)14-12(15-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQDLVQYLFCVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


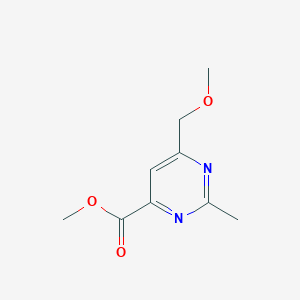
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)
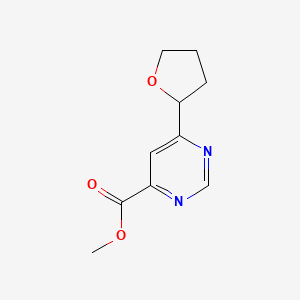
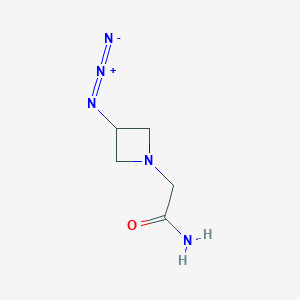
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)
![6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484099.png)
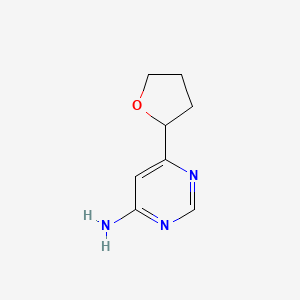
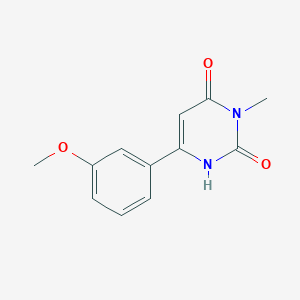
![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)
![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
